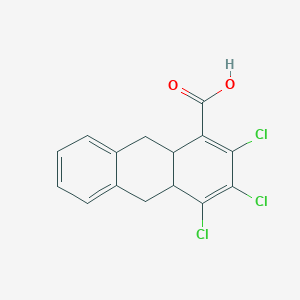
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid is a complex organic compound characterized by its trichlorinated anthracene structure
Méthodes De Préparation
The synthesis of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid typically involves multiple steps. One common method includes the chlorination of anthracene derivatives under controlled conditions. The process often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure selective chlorination at the desired positions .
Analyse Des Réactions Chimiques
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Applications De Recherche Scientifique
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid can be compared with other chlorinated anthracene derivatives:
1,2,3,4,5,6,7,8-Octafluoro-4a,9,9a,10-tetrahydroanthracene: This compound has fluorine atoms instead of chlorine, leading to different chemical reactivity and applications.
1,2,3,4-Tetrahydroanthracene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2-((5’- (3’ and/or 4’-substituted)isoxazoyl)methylidene)-3,4,10-trioxo-1,2,3,4,4a,9,9a,10-octahydroanthracenes:
Propriétés
Numéro CAS |
64340-71-2 |
|---|---|
Formule moléculaire |
C15H11Cl3O2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
2,3,4-trichloro-4a,9,9a,10-tetrahydroanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H11Cl3O2/c16-12-10-6-8-4-2-1-3-7(8)5-9(10)11(15(19)20)13(17)14(12)18/h1-4,9-10H,5-6H2,(H,19,20) |
Clé InChI |
VJVODJICBXOSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC3=CC=CC=C31)C(=C(C(=C2C(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


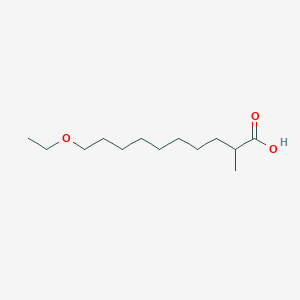

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
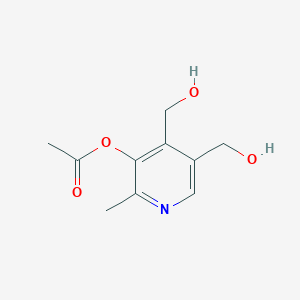
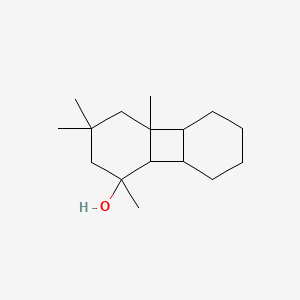

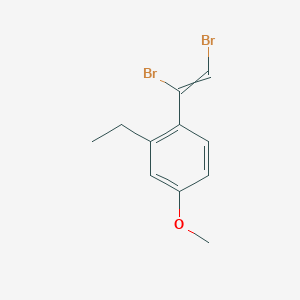
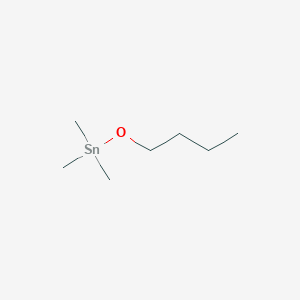
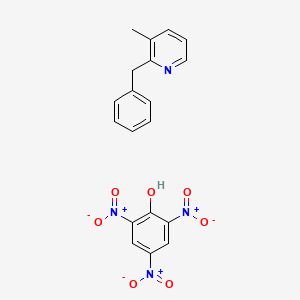
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
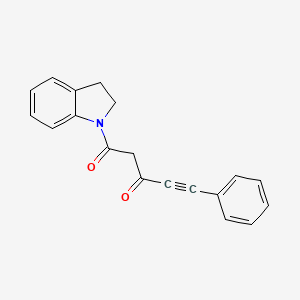
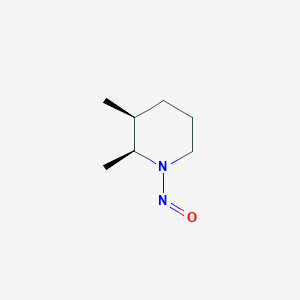
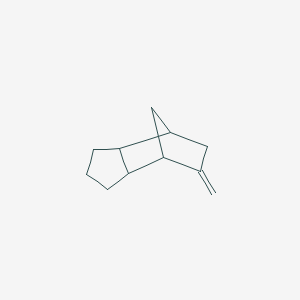
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
